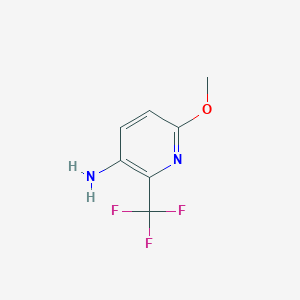

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZZWEUGFCSZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660524 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727993-34-2 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This can be done by reacting 6-methoxy-3-nitropyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3-bromopyridine is coupled with a trifluoromethylated arylboronic acid in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted pyridine N-oxide, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

Chemical Synthesis

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine serves as an important building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:

- Suzuki-Miyaura Coupling : A method for forming carbon-carbon bonds using palladium catalysts.

- Fluorination Reactions : The trifluoromethyl group can be introduced into other organic compounds, enhancing their biological activity.

Biological Research

This compound is significant in biological studies due to its potential role in enzyme inhibition and receptor binding. The unique functional groups allow for specific interactions with biological targets, which can be explored in:

- Drug Development : Investigating the compound's ability to modulate enzyme activity could lead to new therapeutic agents.

- Pharmacokinetics Studies : The methoxy group may affect solubility and metabolic stability, important factors in drug design.

Industrial Applications

In the industrial sector, this compound is considered for use in:

- Agrochemicals : Its properties may contribute to the development of new pesticides or herbicides.

- Specialty Chemicals : The compound is also evaluated for potential applications in materials science and chemical manufacturing.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the effectiveness of using this compound in synthesizing fluorinated analogs of existing pharmaceuticals. The introduction of the trifluoromethyl group was found to enhance the biological activity of these compounds compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

Positional Isomers

- 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine (CAS 1228898-19-8) Substituents: Methoxy at position 3, trifluoromethyl at position 5. Similarity: Structural isomer with a similarity score of 0.76.

Halogen-Substituted Analogs

- 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 1196153-86-2) Substituents: Chloro (-Cl) at position 4, trifluoromethyl at position 6. This compound is associated with stringent safety protocols due to halogen-related toxicity risks .

- 2-Bromo-6-(trifluoromethyl)pyridin-3-amine

Oxygen-Containing Substituents

- 6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) Substituents: Trifluoromethoxy (-OCF₃) at position 6.

- 6-Fluoro-3-methoxypyridin-2-amine (CAS 1805602-80-5) Substituents: Fluoro (-F) at position 6, methoxy at position 3. Molecular Weight: 142.13 g/mol.

Pharmacological and Biochemical Relevance

Pyridine derivatives with trifluoromethyl and methoxy groups are frequently investigated as enzyme inhibitors. For example:

- UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine): A CYP51 inhibitor effective against Trypanosoma cruzi, highlighting the role of trifluoromethyl groups in enhancing potency against parasitic targets .

The target compound’s methoxy and trifluoromethyl groups may similarly enhance interactions with hydrophobic enzyme pockets or stabilize charge-transfer complexes.

Physicochemical Properties

Biological Activity

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This unique structure contributes to its biological properties, particularly in terms of lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival.

- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity :

- Antitumor Effects :

-

Anti-inflammatory Properties :

- Preliminary findings suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances membrane permeability, facilitating absorption.

- Metabolism : Initial studies suggest that metabolic pathways may involve hydroxylation and N-dealkylation processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group. For example, describes using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to facilitate amine coupling reactions. Column chromatography (SiO) is recommended for purification .

- Key Variables :

| Variable | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DMF | THF improves solubility of intermediates |

| Catalyst | Pd(PPh) | Enhances trifluoromethylation efficiency |

| Temperature | 60–80°C | Higher temps reduce side reactions |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm) .

- X-ray Crystallography : The CCP4 suite ( ) can resolve structural ambiguities, such as methoxy group orientation and hydrogen bonding patterns .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (≥98% as per ) .

Q. How does the compound’s reactivity vary under oxidation, reduction, or substitution conditions?

- Oxidation : The methoxy group stabilizes the pyridine ring, but the trifluoromethyl group may resist further fluorination ( notes hydroxylation as a common oxidation pathway) .

- Substitution : The amine group at position 3 is susceptible to electrophilic aromatic substitution, while the trifluoromethyl group directs reactivity to the para position ( ) .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms involving this compound?

- DFT Calculations : Model transition states for trifluoromethylation using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies for SNAr vs. radical pathways .

- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina, leveraging structural data from similar pyridine derivatives ( ) .

Q. How can researchers evaluate the compound’s antitumor activity and structure-activity relationships (SAR)?

- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells) with IC values as metrics ( reports IC = 2.22 μM for a related compound) .

- SAR Insights :

| Modification | Biological Impact |

|---|---|

| Methoxy → Ethoxy | Reduced solubility but increased lipophilicity |

| Trifluoromethyl → Chlorine | Loss of antitumor activity |

Q. How should contradictory data on synthetic yields or biological activity be resolved?

- Case Study : Discrepancies in trifluoromethylation yields (e.g., 60% vs. 85%) may arise from trace moisture or catalyst loading. Replicate reactions under inert atmosphere (N/Ar) with rigorous drying of solvents .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or biological replicates. Use QbD (Quality by Design) principles to optimize protocols .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.